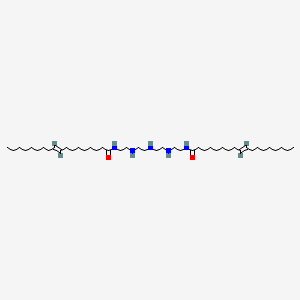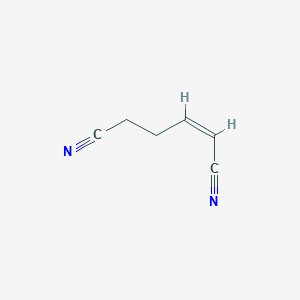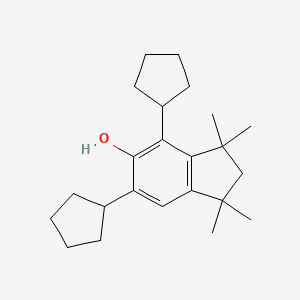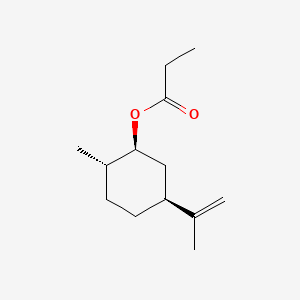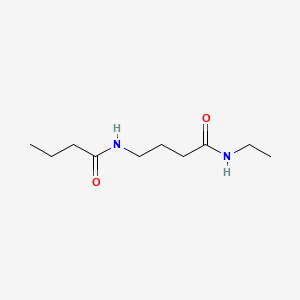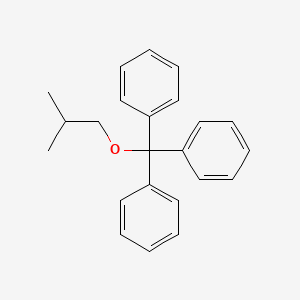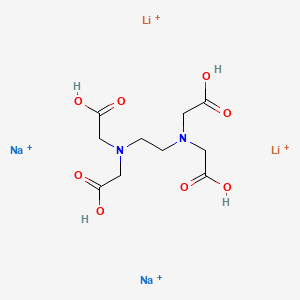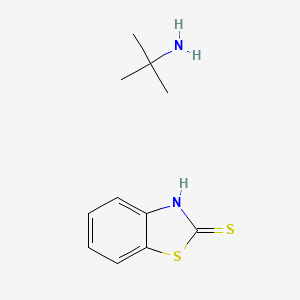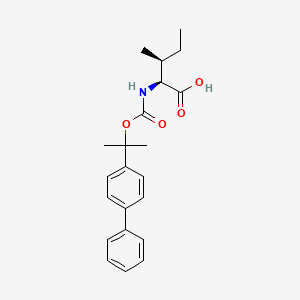
4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 256-741-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 256-741-7 involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers. general synthetic methods may include multi-step organic synthesis involving intermediate compounds and catalysts to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of EINECS 256-741-7 is carried out in large-scale chemical plants. The process involves the use of high-purity raw materials, precise temperature control, and advanced purification techniques to ensure the quality and consistency of the final product. The production methods are designed to be efficient and cost-effective while adhering to environmental and safety regulations.
Análisis De Reacciones Químicas
Types of Reactions
EINECS 256-741-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts may be used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
EINECS 256-741-7 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of EINECS 256-741-7 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
EINECS 256-741-7 can be compared with other similar compounds in terms of its chemical structure, reactivity, and applications. Some similar compounds include:
EINECS 203-770-8: Known for its use in organic synthesis.
EINECS 234-985-5: Utilized in industrial applications.
EINECS 239-934-0: Employed in biochemical research.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of EINECS 256-741-7 in various fields.
Propiedades
Número CAS |
50729-70-9 |
|---|---|
Fórmula molecular |
C10H13N3O3 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-methoxy-4,6-bis(prop-2-enoxy)-1,3,5-triazine |
InChI |
InChI=1S/C10H13N3O3/c1-4-6-15-9-11-8(14-3)12-10(13-9)16-7-5-2/h4-5H,1-2,6-7H2,3H3 |
Clave InChI |
IBAZGKICHYDASM-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=N1)OCC=C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


